4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester
Description
4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester (IUPAC name: methyl 4-hydroxy-5-iodo-2-methylbenzoate) is a halogenated aromatic ester with a molecular formula inferred as C₉H₉IO₃ (molecular weight ≈ 308.07 g/mol). The compound features a benzoic acid backbone substituted with a hydroxyl group (-OH) at position 4, an iodine atom at position 5, a methyl group (-CH₃) at position 2, and a methyl ester (-COOCH₃) at position 1 (carboxylic acid position). Its synthesis involves hydrolysis of the precursor iodo methyl ester under basic conditions, followed by acidification and purification (91% yield reported) .
Properties
IUPAC Name |
methyl 4-hydroxy-5-iodo-2-methylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO3/c1-5-3-8(11)7(10)4-6(5)9(12)13-2/h3-4,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBXWDGWMAXRHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(=O)OC)I)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Iodination Using Iodine Monochloride (ICl)
Electrophilic iodination of 4-hydroxy-2-methylbenzoic acid is a classical approach. The reaction employs iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). The carboxylic acid group directs iodination to the para-position relative to the hydroxyl group.
Reaction Conditions
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Substrate : 4-Hydroxy-2-methylbenzoic acid
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Iodinating Agent : ICl (1:1.2 molar ratio relative to substrate)
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Solvent : Glacial acetic acid
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Temperature : 50°C, inert atmosphere (N₂ or Ar)
Mechanistic Insights
The reaction proceeds via generation of the iodonium ion (I⁺), which undergoes electrophilic attack at the electron-rich para-position. The methyl and hydroxyl groups stabilize the transition state through resonance and inductive effects.
Purification
Crude product is recrystallized from ethanol/water (3:1 v/v), yielding >95% purity. Residual acetic acid is removed via azeotropic distillation with toluene.
Diazotization-Iodination of 4-Amino-2-methylbenzoic Acid Derivatives
Two-Step Synthesis via Amino Intermediate
This method involves diazotization of 4-amino-2-methylbenzoic acid followed by iodide displacement:
Step 1: Diazotization
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Substrate : 4-Amino-2-methylbenzoic acid
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Reagents : NaNO₂, HCl (0–5°C)
Step 2: Iodination
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Iodide Source : KI (1.5 equiv)
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Conditions : 90°C, 10 min, aqueous acetone
Esterification
The carboxylic acid is methylated using thionyl chloride (SOCl₂) and methanol:
Advantages
Zeolite-Catalyzed Iodination with Oxidizing Agents
β-Zeolite-Mediated Reaction
A patented industrial method utilizes β-zeolite (Si/Al = 10–250) to enhance iodination efficiency:
Reaction Conditions
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Substrate : 2-Methylbenzoic acid
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Catalyst : β-Zeolite (5–10 wt%)
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Iodinating System : I₂, iodic acid (HIO₃), acetic anhydride
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Solvent : Acetic acid
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Temperature : 70–90°C, 6–12 h
Key Features
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Zeolite pores restrict iodination to the para-position.
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Acetic anhydride acts as a dehydrating agent, shifting equilibrium toward product.
Purification
Crystallization at 10–50°C from acetic acid/water (1:1) yields >99% purity. Catalyst recovery via calcination (400–700°C) reduces costs.
Iridium-Catalyzed Directed C–H Iodination
Regioselective ortho-Iodination
While primarily used for ortho-iodination, iridium catalysts in hexafluoroisopropanol (HFIP) enable directed C–H activation:
Reaction Conditions
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Catalyst : [Cp*IrCl₂]₂ (5 mol%)
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Iodine Source : N-Iodosuccinimide (NIS)
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Solvent : HFIP
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Temperature : 60°C, 16 h
Adaptation for Para-Iodination
Introducing electron-withdrawing groups (e.g., –COOH) directs iodination to the para-position. Subsequent esterification achieves the target compound.
Comparative Analysis of Methods
| Method | Catalyst/Reagent | Temperature | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| Electrophilic ICl | ICl | 50°C | 65–78% | >95% | Lab-scale |
| Diazotization-Iodination | NaNO₂/KI | 90°C | 70–85% | >98% | Industrial |
| Zeolite-Catalyzed | β-Zeolite/HIO₃ | 90°C | 75–80% | >99% | Industrial |
| Iridium-Catalyzed | [Cp*IrCl₂]₂ | 60°C | 60–70% | >90% | Lab-scale |
Challenges and Optimization Strategies
Byproduct Formation
Solvent Selection
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives such as 4-hydroxy-5-iodo-2-methyl-benzoic acid.
Reduction: Reduction reactions can be used to remove the iodine atom, resulting in different structural analogs.
Substitution: Substitution reactions can introduce different functional groups at various positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: 4-Hydroxy-5-iodo-2-methyl-benzoic acid.
Reduction: 4-Hydroxy-2-methyl-benzoic acid methyl ester.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of 4-hydroxy-5-iodo-2-methyl-benzoic acid methyl ester exhibit antiviral properties. For instance, a study highlighted the synthesis of methyl 2-hydroxy-5-iodo-3-methylbenzoate, which demonstrated anti-HIV activity. This compound was derived from 3-methyl salicylic acid and showcased a promising metabolic stability profile, making it a candidate for further development in antiviral therapies .
Diabetes Medications
The compound serves as an important intermediate in the synthesis of SGLT2 inhibitors, a class of medications used to treat diabetes. The preparation methods for its precursor, 2-methyl-5-iodobenzoic acid, have been optimized for industrial production, emphasizing its relevance in pharmaceutical applications .
Case Study 1: Antiviral Compound Development
A notable study focused on the modification of benzoic acid derivatives for antiviral applications. The synthesized compounds were evaluated for their inhibitory activity against viral enzymes, showing that structural modifications significantly influenced their efficacy .
| Compound | IC50 (μM) | Activity |
|---|---|---|
| Lead | 8.7 ± 0.7 | Inhibitor |
| 5a | 14.8 ± 5.0 | Moderate |
| 5b | 29.1 ± 3.8 | Weak |
This table summarizes the enzyme inhibitory activity of various compounds derived from similar synthetic routes.
Case Study 2: Industrial Synthesis Optimization
In another study focusing on the industrial production of 2-methyl-5-iodobenzoic acid, researchers optimized the reaction conditions to enhance yield and reduce by-products. The findings indicated that using a mixed solvent system significantly improved the efficiency of the iodination process, making it suitable for large-scale applications .
Mechanism of Action
The mechanism by which 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester exerts its effects depends on its specific application. For example, in drug discovery, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its activity. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare structural analogs, focusing on substituent effects, molecular properties, and functional differences:
Key Comparative Insights :
Halogen Effects: Iodine (target compound, ) exhibits stronger halogen bonding and higher molecular weight compared to bromine () and chlorine (). This makes the target compound more suitable for applications requiring heavy-atom effects (e.g., crystallography, radiopharmaceuticals).
Functional Group Variations: Amino groups () increase basicity and hydrogen-bonding capacity, contrasting with the hydroxyl group (target compound) in acidity and redox reactivity.
Ester Chain Length :
- Ethyl esters () are more lipophilic than methyl esters, influencing membrane permeability in biological systems.
Synthetic Utility :
- The propenyl group in allows for Diels-Alder reactions, while iodine in the target compound enables Suzuki couplings or isotopic labeling.
Biological Activity
4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester is a derivative of benzoic acid that has garnered attention for its potential biological activities. This compound, characterized by the presence of a hydroxyl group, an iodine atom, and a methyl ester functional group, may exhibit various pharmacological properties. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
- Molecular Formula : C9H9IO3
- Molecular Weight : 292.07 g/mol
- CAS Number : 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester is cataloged under various identifiers, including its unique CAS number.
Antimicrobial Properties
Research indicates that halogenated benzoic acids can exhibit significant antimicrobial activity. The presence of iodine in 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester enhances its ability to disrupt microbial cell membranes, leading to increased permeability and cell death.
Case Study : In a study evaluating various benzoic acid derivatives against Gram-positive and Gram-negative bacteria, 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester showed promising results, particularly against Staphylococcus aureus and Escherichia coli .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties due to its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs). The mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway.
Research Findings : A comparative analysis revealed that the compound effectively reduced inflammation in animal models, with a notable decrease in prostaglandin E2 levels .
The biological activity of 4-Hydroxy-5-iodo-2-methyl-benzoic acid methyl ester can be attributed to its interaction with specific molecular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit the activity of COX enzymes, reducing the synthesis of pro-inflammatory mediators.
- Membrane Disruption : The iodine atom enhances lipophilicity, allowing the compound to penetrate lipid membranes effectively and disrupt microbial integrity.
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. How can the synthesis of 4-hydroxy-5-iodo-2-methyl-benzoic acid methyl ester be optimized for high yield and purity?
- Methodological Answer : The ester can be synthesized via hydrolysis of a precursor methyl ester using aqueous sodium hydroxide under reflux, followed by acidification and extraction. Kinetic modeling (e.g., comparing calculated vs. experimental yields) helps identify optimal reaction parameters (temperature, stoichiometry). For example, hydrolysis conditions (e.g., 2.5 M NaOH, 3 h reflux) yield ~91% product purity, as demonstrated in analogous iodo-methyl benzoate hydrolysis studies . Purity can be assessed via TLC (Rf ~0.10 in petrol-diethyl ether) and spectroscopic methods (¹H NMR: δH 2.55 ppm for ArCH₃, 3.95 ppm for OCH₃) .
Q. What analytical techniques are recommended for characterizing this compound’s stability under varying storage conditions?
- Methodological Answer : Stability studies should include:
- Chromatographic analysis : Monitor degradation via HPLC or GC-MS using FAME (fatty acid methyl ester) protocols adapted for aromatic esters .
- Spectroscopic tracking : Compare ¹H NMR spectra before and after storage (e.g., shifts in phenolic -OH or ester carbonyl signals).
- Thermal stability : Differential scanning calorimetry (DSC) to assess melting point consistency (e.g., mp ~63°C for related iodo-methyl benzoates) .
Q. How can electronic properties (e.g., electrostatic potential) be computationally analyzed to predict reactivity?
- Methodological Answer : Use wavefunction analysis tools like Multiwfn to calculate electron localization functions (ELF) and electrostatic potential maps. For example, Multiwfn’s topology analysis can identify nucleophilic/electrophilic regions, aiding in predicting sites for iodination or ester hydrolysis .
Advanced Research Questions
Q. How can molecular docking studies be designed to explore interactions between this compound and biological targets (e.g., enzymes)?
- Methodological Answer :
- Receptor flexibility : Use AutoDock4 with flexible sidechains (e.g., catalytic residues) to account for induced-fit binding .
- Docking parameters : Set grid boxes around active sites (e.g., 60 × 60 × 60 ų) and validate with redocking experiments (RMSD <2.0 Å).
- Post-docking analysis : Prioritize poses with hydrogen bonds to the phenolic -OH or ester carbonyl groups, as seen in benzamide derivatives targeting dopamine/serotonin receptors .
Q. What strategies resolve contradictions between experimental and computational data in reaction pathway analysis?
- Methodological Answer :
- Kinetic modeling : Compare experimental yields (e.g., 91% hydrolysis ) with density functional theory (DFT)-calculated activation energies. Discrepancies may arise from solvent effects or transition-state stabilization not captured in gas-phase models.
- Error analysis : Use statistical tools (e.g., R² values) to quantify deviations in Arrhenius plots for temperature-dependent reactions .
Q. How can derivatization of the phenolic -OH group enhance this compound’s utility in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Protection/deprotection : Temporarily protect the -OH group with tert-butyldimethylsilyl (TBS) chloride to enable selective iodination or alkylation at the methyl or carboxyl positions .
- Functionalization : Synthesize sulfonate or boronate esters (e.g., 3-methoxy-4-(methoxycarbonyl)phenylboronic acid derivatives ) to study steric/electronic effects on biological activity.
Q. What advanced spectroscopic methods validate intra- and intermolecular interactions in crystalline forms?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
